4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine
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Overview
Description
4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A metabolite of methadone with distinct pharmacological properties.
Uniqueness
4-(2-Ethylidenehydrazinyl)-6-methylpyrimidine is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-3-10-11-7-4-6(2)8-5-9-7/h3-5H,1-2H3,(H,8,9,11)/b10-3+ |
InChI Key |
JYPFJZKYIUAJJV-XCVCLJGOSA-N |
Isomeric SMILES |
C/C=N/NC1=NC=NC(=C1)C |
Canonical SMILES |
CC=NNC1=NC=NC(=C1)C |
Origin of Product |
United States |
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